![molecular formula C21H23NO4 B12458101 (1-{2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}cyclopentyl)acetic acid](/img/structure/B12458101.png)
(1-{2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}cyclopentyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-{2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}cyclopentyl)acetic acid is a complex organic compound with a unique structure that includes a cyclopentyl ring, an acetic acid moiety, and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}cyclopentyl)acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of the cyclopentyl ring, followed by the introduction of the acetic acid group and the phenoxyphenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as chromatography and spectroscopy, is essential for monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-{2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}cyclopentyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The phenoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(1-{2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}cyclopentyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (1-{2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}cyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-{2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}cyclopentyl)acetic acid include:
- (1-{2-Oxo-2-[(4-methoxyphenyl)amino]ethyl}cyclopentyl)acetic acid
- (1-{2-Oxo-2-[(4-chlorophenyl)amino]ethyl}cyclopentyl)acetic acid
- (1-{2-Oxo-2-[(4-fluorophenyl)amino]ethyl}cyclopentyl)acetic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific phenoxyphenyl group, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[1-[2-oxo-2-(4-phenoxyanilino)ethyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C21H23NO4/c23-19(14-21(15-20(24)25)12-4-5-13-21)22-16-8-10-18(11-9-16)26-17-6-2-1-3-7-17/h1-3,6-11H,4-5,12-15H2,(H,22,23)(H,24,25) |
InChI Key |
IIGVGMVWPNBKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12458023.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458031.png)
![N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B12458034.png)

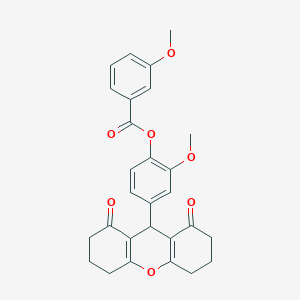
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide](/img/structure/B12458066.png)
![N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide](/img/structure/B12458067.png)
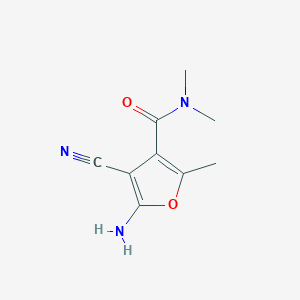
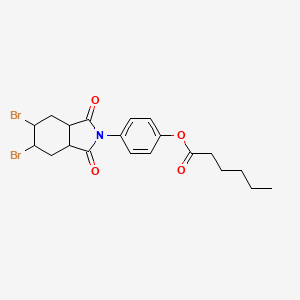
![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12458084.png)
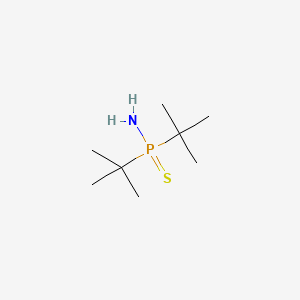
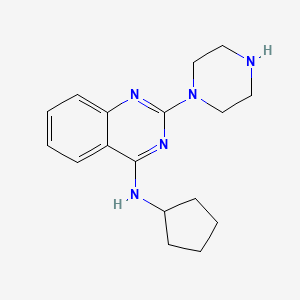
![7-(Trifluoromethyl)imidazo[1,2-A]pyridin-6-amine](/img/structure/B12458092.png)
![(1R,2S)-2-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12458094.png)
